molecular formula C14H21NO2 B13054671 3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL

3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL

Cat. No.: B13054671
M. Wt: 235.32 g/mol
InChI Key: GEYDFKOBKUESCO-UHFFFAOYSA-N
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Description

3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL is an organic compound with the molecular formula C14H21NO2 It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group on a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL typically involves the reaction of 4-cyclopentyloxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or hydrogen gas in the presence of a catalyst, to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-cyclopentyloxyphenyl)propan-1-one.

    Reduction: Formation of 3-amino-3-(4-cyclopentyloxyphenyl)propan-1-amine.

    Substitution: Formation of 3-chloro-3-(4-cyclopentyloxyphenyl)propan-1-OL.

Scientific Research Applications

3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-methoxyphenyl)propan-1-OL
  • 3-Amino-3-(4-chlorophenyl)propan-1-OL
  • 3-Amino-3-(4-pentylphenyl)propan-1-OL

Uniqueness

3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

3-amino-3-(4-cyclopentyloxyphenyl)propan-1-ol

InChI

InChI=1S/C14H21NO2/c15-14(9-10-16)11-5-7-13(8-6-11)17-12-3-1-2-4-12/h5-8,12,14,16H,1-4,9-10,15H2

InChI Key

GEYDFKOBKUESCO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(CCO)N

Origin of Product

United States

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